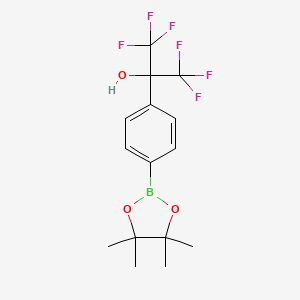
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
描述
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a complex organic compound characterized by its unique structure and properties. This compound is known for its high stability and reactivity, making it a valuable reagent in various scientific and industrial applications.
作用机制
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
This compound is a fluorinated polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that the compound may interact with its targets by facilitating the formation of covalent bonds.
Biochemical Pathways
It’s known to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . This suggests that it may affect pathways involving these reactions.
Pharmacokinetics
It has a boiling point of 58 °C (1013 hPa), a density of 1.616 g/cm3 (20 °C), and a melting point of -4 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It’s known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may result in the formation of epoxides at the molecular level.
Action Environment
It’s known that this compound should be stored below +30°c . This suggests that temperature may influence its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized catalysts and solvents to ensure high yield and purity. The process is carefully monitored to maintain the desired properties of the final product.
化学反应分析
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired outcome, with careful control of temperature, pressure, and reaction time.
Major Products Formed: The major products formed from these reactions include various derivatives and intermediates that are used in further chemical synthesis and research applications.
科学研究应用
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties make it an ideal reagent for various applications, including:
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Research: Employed in the study of biological systems and processes.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and chemicals.
相似化合物的比较
When compared to similar compounds, 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol stands out due to its exceptional stability and reactivity. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Known for its use as a solvent and reagent in organic synthesis.
Boronic acids and their derivatives: Commonly used in cross-coupling reactions and other chemical processes.
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(23,14(17,18)19)15(20,21)22/h5-8,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOZJJNLQZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














